
Isopropyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyltriphenylsilane is an organosilicon compound with the chemical formula C21H22Si. It is a member of the silane family, which are compounds containing silicon and hydrogen. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Métodos De Preparación
Isopropyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with isopropyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Isopropyltriphenylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where the isopropyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.
Aplicaciones Científicas De Investigación
Isopropyltriphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions where it acts as a source of silicon.
Biology: It is used in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of isopropyltriphenylsilane involves its ability to donate silicon atoms in various chemical reactions. The silicon atom in the compound can form stable bonds with other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Isopropyltriphenylsilane can be compared with other similar compounds such as triphenylsilane, diphenylsilane, and tris(trimethylsilyl)silane. These compounds share similar properties but differ in their reactivity and applications. For example:
Triphenylsilane: Similar structure but lacks the isopropyl group, making it less reactive in certain reactions.
Diphenylsilane: Contains two phenyl groups and is used in different types of hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent due to its unique structure.
This compound stands out due to its specific reactivity and versatility in various applications, making it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C21H22Si |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
triphenyl(propan-2-yl)silane |
InChI |
InChI=1S/C21H22Si/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clave InChI |
RSMNOOYPERURGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

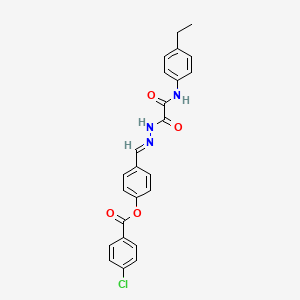
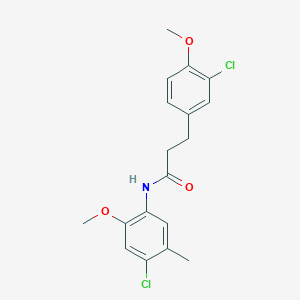
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
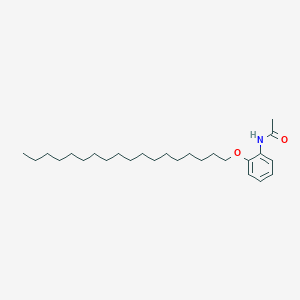
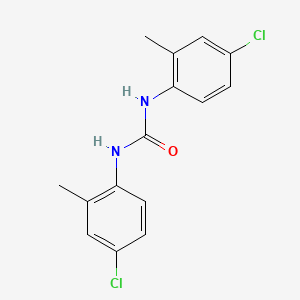

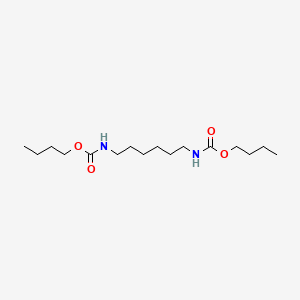
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)
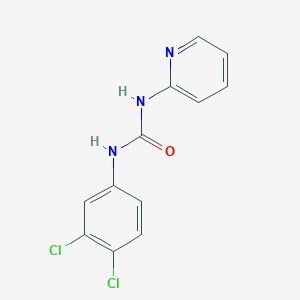

![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)
